

NMS-P515: A Technical Guide to a Stereospecific PARP-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. This document provides a comprehensive technical overview of **NMS-P515**, including its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for key experimental validation.

Chemical Structure and Properties

NMS-P515 is an isoindolinone derivative with a stereospecific configuration that is crucial for its potent inhibitory activity against PARP-1.

Chemical Structure:

- SMILES:O=C(N)C1=C2C(--INVALID-LINK--N(C3CCN(C4CCCCC4)CC3)C2=O)=CC=C1[1]
- InChI:InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1[2]

Physicochemical Properties:



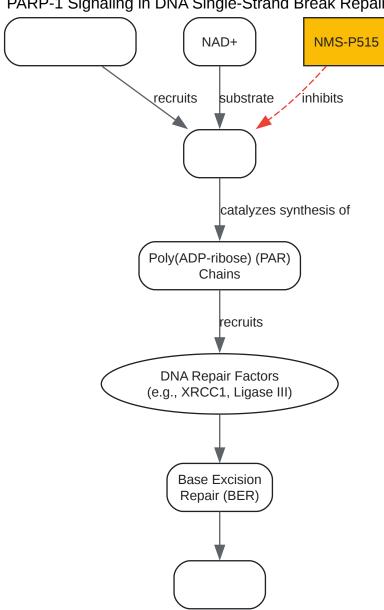
Property	Value	Reference	
Molecular Formula	C21H29N3O2	[1]	
Molecular Weight	355.47 g/mol	[1]	
CAS Number	1262395-13-0	[1]	
Appearance	White to off-white solid	[1]	
Solubility	DMSO: 3.33 mg/mL (9.37 mM)	[1]	
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months)	[1]	

Mechanism of Action and Signaling Pathway

NMS-P515 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. PARP-1 is a critical component of the DNA damage response (DDR) system.

PARP-1 Signaling Pathway in DNA Repair:





PARP-1 Signaling in DNA Single-Strand Break Repair

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Caption: NMS-P515 inhibits PARP-1, preventing the synthesis of PAR chains and the recruitment of DNA repair factors, ultimately leading to the accumulation of DNA damage.



In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 by **NMS-P515** leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

Key Experiments and Protocols In Vitro PARP-1 Inhibition Assay

A fluorescence polarization (FP) based assay is a common method to determine the inhibitory activity of compounds against PARP-1. This assay measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme by the test compound.

Experimental Workflow:



Prepare Reagents: - PARP-1 Enzyme - Fluorescent Probe - Assay Buffer - NMS-P515 (Test Inhibitor) Assay Execution Incubate PARP-1, Fluorescent Probe, and NMS-P515 Measure Fluorescence Polarization (FP) Data Analysis Calculate IC50 Value

Workflow for PARP-1 Inhibition Assay

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Caption: The workflow for a PARP-1 inhibition assay involves preparation of reagents, incubation, measurement of fluorescence polarization, and calculation of the IC50 value.

Detailed Protocol (Example):

- Reagent Preparation:
 - Prepare a 2x solution of recombinant human PARP-1 enzyme in assay buffer (e.g., 50 mM
 Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).



- Prepare a 2x solution of a fluorescently labeled PARP inhibitor probe (e.g., a derivative of Olaparib) in assay buffer.
- Prepare serial dilutions of NMS-P515 in DMSO, and then dilute further in assay buffer to create 10x working solutions.
- Assay Procedure (96-well plate format):
 - \circ Add 10 µL of the 10x **NMS-P515** working solution to the appropriate wells.
 - Add 10 μL of assay buffer with the same percentage of DMSO to the control wells.
 - \circ Add 40 µL of the 2x PARP-1 enzyme solution to all wells.
 - Incubate the plate at room temperature for 15 minutes.
 - Add 40 μL of the 2x fluorescent probe solution to all wells.
 - Incubate the plate in the dark at room temperature for 60 minutes.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
 - Plot the FP values against the logarithm of the NMS-P515 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

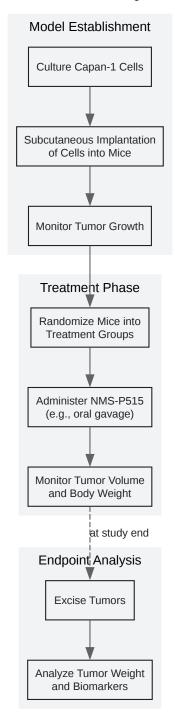
In Vivo Antitumor Activity in a Xenograft Model

The antitumor efficacy of **NMS-P515** can be evaluated in an in vivo xenograft model using human cancer cell lines implanted in immunocompromised mice. The Capan-1 pancreatic cancer cell line, which has a BRCA2 mutation, is a relevant model.

Experimental Workflow:



Workflow for In Vivo Xenograft Study



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Caption: The workflow for an in vivo xenograft study includes model establishment, a treatment phase with the test compound, and endpoint analysis of tumor growth.

Detailed Protocol (Example):

- Cell Culture and Implantation:
 - Culture Capan-1 human pancreatic cancer cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
 - Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
 - Subcutaneously inject 100 μL of the cell suspension into the flank of female athymic nude mice.[3]
- Tumor Growth and Treatment:
 - Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
 - When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[3]
 - Prepare NMS-P515 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
 - Administer NMS-P515 orally once daily at a dose of 80 mg/kg for 12 days.[1] The control group receives the vehicle only.
 - Measure tumor volume and body weight 2-3 times per week.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.



 Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., yH2AX) and apoptosis (e.g., cleaved caspase-3).

Summary of Quantitative Data

Parameter	Value	Cell Line/System	Reference
Kd (dissociation constant)	16 nM	Biochemical Assay	[1]
IC50 (half maximal inhibitory concentration)	27 nM	HeLa cells	[1]
In Vivo Efficacy (Tumor Growth Inhibition)	48% (at 80 mg/kg, oral, daily for 12 days)	Capan-1 Xenograft	[1]

Conclusion

NMS-P515 is a potent and stereospecific PARP-1 inhibitor with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting a key DNA repair pathway, makes it a promising candidate for the treatment of cancers with specific DNA repair deficiencies. The experimental protocols provided in this guide offer a framework for the further investigation and development of **NMS-P515** and other PARP inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Capan1 Xenograft Model Altogen Labs [altogenlabs.com]



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